5-(Bromomethyl)cyclohept-1-ene
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Overview
Description
5-(Bromomethyl)cyclohept-1-ene is a chemical compound that belongs to the class of cycloalkenes. It is characterized by a seven-membered ring with a bromomethyl group attached to one of the carbon atoms in the ring. This compound is of significant interest in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)cyclohept-1-ene typically involves the bromination of cycloheptene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride at a temperature of around 70°C. The reaction proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the cycloheptene, leading to the formation of the bromomethyl group .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and advanced reactors ensures the efficient and safe production of this compound .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)cyclohept-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to form cycloheptane derivatives.
Cyclization Reactions: It can undergo intramolecular cyclization to form bicyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. These reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Cyclization Reactions: Cyclization can be induced using tributyltin hydride in the presence of a radical initiator.
Major Products Formed
Substitution Reactions: Products include alcohols, nitriles, and amines.
Reduction Reactions: The major product is cycloheptane.
Cyclization Reactions: Bicyclic compounds such as bicyclo[3.2.1]octane are formed.
Scientific Research Applications
5-(Bromomethyl)cyclohept-1-ene is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and kinetics.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)cyclohept-1-ene involves its ability to undergo various chemical transformations. The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The compound can also form radical intermediates, which can undergo cyclization or reduction reactions .
Comparison with Similar Compounds
Similar Compounds
Cycloheptene: Lacks the bromomethyl group and is less reactive in substitution reactions.
5-(Chloromethyl)cyclohept-1-ene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
Cycloheptane: Saturated analog without the double bond or bromomethyl group, showing different chemical behavior
Uniqueness
5-(Bromomethyl)cyclohept-1-ene is unique due to the presence of both a bromomethyl group and a double bond within a seven-membered ring. This combination of functional groups allows for a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-(bromomethyl)cycloheptene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c9-7-8-5-3-1-2-4-6-8/h1-2,8H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOGRZXRNISVJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC=C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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